

An In-depth Technical Guide to Carbimazole-d3: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole-d3 is the deuterated analog of Carbimazole, an antithyroid pro-drug used in the treatment of hyperthyroidism. Isotopic labeling with deuterium is a common strategy in drug development and research to modify pharmacokinetic properties or for use as an internal standard in analytical assays. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Carbimazole-d3**, with a focus on its application in research and development.

Chemical Structure and Nomenclature

Carbimazole-d3 is structurally identical to Carbimazole, with the three hydrogen atoms of the N-methyl group replaced by deuterium atoms. This substitution minimally alters the molecule's steric profile but increases its mass.

- IUPAC Name: ethyl 2-sulfanylidene-3-(trideuteriomethyl)imidazole-1-carboxylate[1]
- Synonyms: 2,3-Dihydro-3-(methyl-d3)-2-thioxo-1H-imidazole-1-carboxylic Acid Ethyl Ester, 1-Ethoxycarbonyl-3-(methyl-d3)-2-thio-4-imidazoline[1]
- CAS Number: While often sharing the same CAS number as the parent compound (22232-54-8), isotopically labeled versions may have their own unique identifiers or be tracked by lot



numbers from suppliers.[2]

Molecular Formula: C₇D₃H₇N₂O₂S[1][2]

SMILES: [2H]C([2H])([2H])N1C=CN(C(=O)OCC)C1=S

Chemical Structure of Carbimazole-d3

Caption: 2D structure of Carbimazole-d3.

Physicochemical Properties

The introduction of deuterium atoms primarily affects the molecular weight and may have subtle effects on other physicochemical properties due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

Property	Carbimazole-d3 Value	Carbimazole Value	Reference(s)
Molecular Weight	189.25 g/mol	186.23 g/mol	
Appearance	White to off-white solid	White to yellowish- white crystalline powder	•
Melting Point	Not explicitly reported	122-125 °C	
Solubility	Not explicitly reported	Soluble in chloroform and acetone; sparingly soluble in ethanol; slightly soluble in water and ether.	-
Accurate Mass	189.065	186.0463	•

Synthesis of Carbimazole-d3

A specific, detailed experimental protocol for the synthesis of **Carbimazole-d3** is not readily available in the public domain. However, a plausible synthetic route can be inferred from the

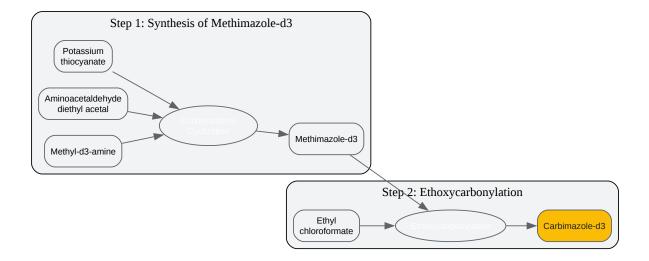


known synthesis of Carbimazole. The key step is the introduction of the deuterated methyl group, which is typically achieved by using a deuterated precursor for methimazole, the active metabolite of Carbimazole.

The synthesis of Carbimazole generally involves two main steps:

- Synthesis of Methimazole: This is often achieved by the reaction of methylamino acetaldehyde diethyl acetal with potassium thiocyanate.
- Ethoxycarbonylation of Methimazole: Methimazole is then reacted with ethyl chloroformate to yield Carbimazole.

For **Carbimazole-d3**, the synthesis would be adapted by using a deuterated starting material in the first step, such as methyl-d3-amine or methyl-d3-iodide, to produce Methimazole-d3. This is then followed by the same ethoxycarbonylation step.



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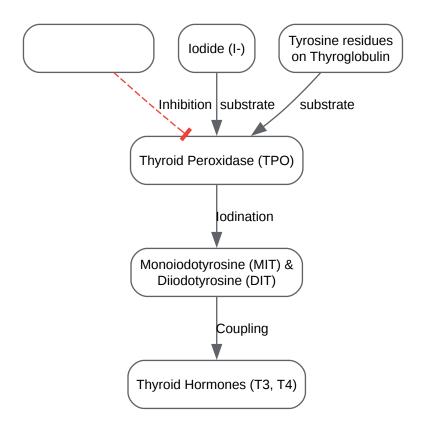
Caption: Proposed synthesis workflow for Carbimazole-d3.



Mechanism of Action

Carbimazole is a pro-drug that is rapidly and almost completely metabolized to its active form, methimazole, after absorption. Therefore, the mechanism of action of **Carbimazole-d3** is expected to be identical to that of Carbimazole, mediated by Methimazole-d3.

Methimazole inhibits the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)) by acting as a substrate for thyroid peroxidase (TPO). TPO is a key enzyme in the thyroid gland that catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form T4 and T3. By competing with iodide for TPO, methimazole effectively blocks these critical steps in thyroid hormone production.



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Caption: Inhibition of thyroid hormone synthesis by Carbimazole-d3.

Applications in Research and Development

The primary application of **Carbimazole-d3** is as an internal standard for the quantitative analysis of Carbimazole and its active metabolite, methimazole, in biological matrices. In



pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard for liquid chromatography-mass spectrometry (LC-MS) methods.

Advantages of using **Carbimazole-d3** as an internal standard:

- Similar Physicochemical Properties: Carbimazole-d3 has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled Carbimazole, which helps to correct for matrix effects and variations during sample preparation and analysis.
- Mass Differentiation: The mass difference of +3 Da allows for the simultaneous detection and quantification of both the analyte (Carbimazole) and the internal standard (Carbimazole-d3) by mass spectrometry without isobaric interference.

Experimental Protocols Proposed Synthesis of Carbimazole-d3

This proposed protocol is based on general methods for the synthesis of Carbimazole and its analogs.

Step 1: Synthesis of Methimazole-d3

- To a solution of methyl-d3-amine in a suitable solvent (e.g., methanol), add an equimolar amount of aminoacetaldehyde diethyl acetal and potassium thiocyanate.
- Acidify the mixture with hydrochloric acid and heat under reflux for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize it.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Methimazole-d3.
- Purify the crude product by recrystallization or column chromatography.



Step 2: Ethoxycarbonylation of Methimazole-d3

- Dissolve the purified Methimazole-d3 in a dry, aprotic solvent (e.g., tetrahydrofuran or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of ethyl chloroformate dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the resulting **Carbimazole-d3** by column chromatography or recrystallization.

Analytical Method: Quantification of Carbimazole in Plasma using LC-MS/MS with Carbimazole-d3 as an Internal Standard

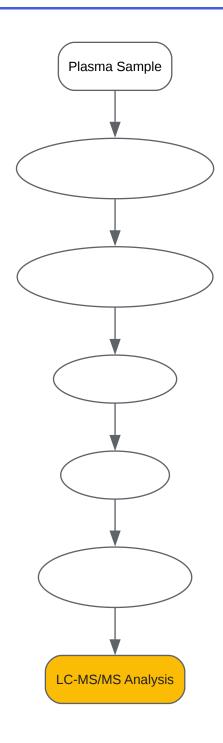
This protocol outlines a general procedure. Specific parameters would need to be optimized.

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of plasma sample, add 20 μL of Carbimazole-d3 internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.



- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Conditions
- LC System: A standard HPLC or UPLC system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
 - Carbimazole: Monitor the transition from the parent ion (m/z) to a specific product ion.
 - **Carbimazole-d3**: Monitor the transition from the parent ion (m/z + 3) to the corresponding product ion.





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Caption: Workflow for the analysis of Carbimazole using Carbimazole-d3.

Conclusion

Carbimazole-d3 is a valuable tool for researchers and drug development professionals, primarily serving as a highly reliable internal standard for the bioanalysis of Carbimazole. Its synthesis is achievable through the use of deuterated precursors in established synthetic



routes for Carbimazole. While specific physicochemical data for the deuterated analog is not widely published, its properties can be reasonably extrapolated from the non-deuterated parent compound for most applications. The use of **Carbimazole-d3** in LC-MS/MS assays ensures the accuracy and precision required for pharmacokinetic and clinical studies.

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